HMG-CoA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methylglutaryl-CoA involves the condensation of acetoacetyl-CoA and acetyl-CoA. This reaction is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase . The reaction conditions typically require a buffered aqueous solution at a physiological pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme-substrate complex .
Industrial Production Methods
Industrial production of 3-hydroxy-3-methylglutaryl-CoA is generally achieved through biotechnological methods, utilizing genetically engineered microorganisms that overexpress the necessary enzymes. These microorganisms are cultivated in large-scale bioreactors under controlled conditions to optimize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
HMG-CoA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Requires NADPH as a reducing agent and occurs in the presence of 3-hydroxy-3-methylglutaryl-CoA reductase.
Hydrolysis: Typically occurs under acidic or basic conditions, depending on the specific enzyme involved.
Major Products
Scientific Research Applications
HMG-CoA has a wide range of applications in scientific research:
Mechanism of Action
HMG-CoA exerts its effects primarily through its role in the mevalonate pathway. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase catalyzes the conversion of 3-hydroxy-3-methylglutaryl-CoA to mevalonate, a critical step in cholesterol biosynthesis . This enzyme is a target for statins, which inhibit its activity and thereby reduce cholesterol levels in the body . The molecular targets and pathways involved include the regulation of cholesterol homeostasis and the synthesis of isoprenoids .
Comparison with Similar Compounds
HMG-CoA can be compared with other similar compounds, such as:
Acetoacetyl-CoA: A precursor in the synthesis of 3-hydroxy-3-methylglutaryl-CoA.
β-Hydroxy-β-methylbutyryl-CoA: Another intermediate in the metabolism of branched-chain amino acids.
The uniqueness of 3-hydroxy-3-methylglutaryl-CoA lies in its central role in both the mevalonate pathway and ketogenesis, making it a critical compound in various metabolic processes .
Properties
Molecular Formula |
C27H44N7O20P3S |
---|---|
Molecular Weight |
911.7 g/mol |
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 |
InChI Key |
CABVTRNMFUVUDM-SJBCKIPMSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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